molecular formula C20H12ClF3N2 B7519653 2-chloro-N-(fluoren-9-ylideneamino)-5-(trifluoromethyl)aniline

2-chloro-N-(fluoren-9-ylideneamino)-5-(trifluoromethyl)aniline

Cat. No.: B7519653
M. Wt: 372.8 g/mol
InChI Key: JQYYZXBYRNEXIW-UHFFFAOYSA-N
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Description

2-chloro-N-(fluoren-9-ylideneamino)-5-(trifluoromethyl)aniline is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(fluoren-9-ylideneamino)-5-(trifluoromethyl)aniline typically involves multi-step organic reactions. A common approach might include:

    Formation of the Fluorenylidene Intermediate: This step involves the reaction of fluorene with an appropriate reagent to introduce the imine functionality.

    Chlorination and Trifluoromethylation:

    Coupling Reactions: The final step involves coupling the intermediate with aniline derivatives under specific conditions, such as the presence of a base and a catalyst.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(fluoren-9-ylideneamino)-5-(trifluoromethyl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorenone derivatives, while reduction could produce fluorenylamines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-chloro-N-(fluoren-9-ylideneamino)-5-(trifluoromethyl)aniline involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(fluoren-9-ylideneamino)-5-methyl aniline
  • 2-chloro-N-(fluoren-9-ylideneamino)-5-ethyl aniline

Uniqueness

2-chloro-N-(fluoren-9-ylideneamino)-5-(trifluoromethyl)aniline is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it particularly interesting for applications requiring specific reactivity and stability.

Properties

IUPAC Name

2-chloro-N-(fluoren-9-ylideneamino)-5-(trifluoromethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12ClF3N2/c21-17-10-9-12(20(22,23)24)11-18(17)25-26-19-15-7-3-1-5-13(15)14-6-2-4-8-16(14)19/h1-11,25H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQYYZXBYRNEXIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C2=NNC4=C(C=CC(=C4)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12ClF3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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